Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Overview
Description
This compound is also known as Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . It is listed under analgesics .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-acetamidophenol in the presence of triethylamine or sodium hydride . Another method involves the derivatization of aldehydes and carboxylic acids under mild conditions (pH 5.7, 10 °C) .Chemical Reactions Analysis
The compound may undergo derivatization reactions under mild conditions (pH 5.7, 10 °C) by changing the secondary reagent . More specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.27 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Inhibitory Activity Against Sialidase from Influenza Virus
Sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate, a compound synthesized from N-acetyl-4-deoxy-neuraminic acid methyl ester, has been investigated for its inhibitory activity against sialidase from the Influenza virus. This compound has shown significant inhibitory activity, highlighting its potential in antiviral research (Driguez, Barrère, Quash, & Doutheau, 1994).
Diagnostic Metabolic Studies and Molecular Imaging
Etomoxir, a derivative of sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate, has been studied for its role in inhibiting fatty acid transport into mitochondria. The radiochemical synthesis of Etomoxir, including its radioiodination, offers potential for diagnostic metabolic studies and molecular imaging, particularly in exploring its usage in muscle cells and β-oxidation processes (Abbas, Yunus, & Feinendegen, 2011).
Metabolic Studies with Apalcillin-14C Sodium
Sodium 6-[ (R)-2-(4-hydroxy-1,5-naphthyridine-4-14C-3-carboxy-14C-amido)-2-phenylacetamido]penicillanate (apalcillin-14C sodium) was synthesized for use in metabolic studies. This compound's synthesis pathway and usage in studying metabolic processes demonstrate its relevance in biochemical and pharmaceutical research (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981).
Enzyme Inhibitory Properties
Sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates synthesized from sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(R)- and -3(S)-hydroxy-6-methylheptanoates have been shown to be useful in the preparation of enzyme inhibitors. This includes their application in inhibiting the enzyme renin, indicating their potential in the study of hypertension and cardiovascular diseases (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
properties
IUPAC Name |
sodium;6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINXIJJEOMGKPB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635519 | |
Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate | |
CAS RN |
120595-80-4 | |
Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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